2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrano[3,2-b]pyran core, which is a fused bicyclic structure, and is substituted with multiple functional groups, including amino, hydroxymethyl, methoxy, phenylmethoxy, oxo, and carbonitrile groups. These diverse functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrano[3,2-b]pyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a suitable aldehyde and a dicarbonyl compound can form the pyrano[3,2-b]pyran ring system.
Functional Group Introduction: Subsequent steps involve the introduction of various functional groups. This can be achieved through nucleophilic substitution, electrophilic addition, or other organic transformations. For instance, the amino group can be introduced via amination reactions, while the hydroxymethyl group can be added through hydroxymethylation.
Final Assembly: The final step involves the coupling of the substituted pyrano[3,2-b]pyran core with the phenylmethoxyphenyl moiety, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation for reduction reactions.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the amino and carbonitrile groups suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyrano[3,2-b]pyran-3-carbonitrile: Lacks the hydroxymethyl and phenylmethoxyphenyl groups, resulting in different reactivity and applications.
6-hydroxymethyl-4H-pyrano[3,2-b]pyran-3-carbonitrile: Similar core structure but lacks the amino and phenylmethoxyphenyl groups.
4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile: Lacks the amino and hydroxymethyl groups.
Uniqueness
The unique combination of functional groups in 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile distinguishes it from similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)21-17(11-25)24(26)32-22-18(28)10-16(12-27)31-23(21)22/h2-10,21,27H,12-13,26H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDQJZPMKYPEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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